N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H18N6O3S2 and its molecular weight is 442.51. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a benzodioxole moiety with a thiazole and triazole scaffold. Its chemical formula is C20H24N4O3S and it has a molecular weight of approximately 404.49 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . Although specific data on the compound is limited, it is reasonable to hypothesize similar efficacy based on structural analogies.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research involving related compounds has demonstrated that modifications to the benzodioxole and thiazole frameworks can enhance cytotoxic effects against various cancer cell lines. For example, compounds featuring benzodioxole rings have been linked to apoptosis induction in cancer cells.
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The thiazole and triazole components may interact with specific receptors or signaling pathways that regulate cell proliferation and survival.
Case Studies
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S2/c1-3-24-17(16-11(2)20-18-25(16)6-7-29-18)22-23-19(24)30-9-15(26)21-12-4-5-13-14(8-12)28-10-27-13/h4-8H,3,9-10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNBWXSLZSEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(N=C5N4C=CS5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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